
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
概要
説明
“®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 852051-10-6 . It has a molecular weight of 247.29 and its IUPAC name is benzyl ®-2-methyl-4-oxopiperidine-1-carboxylate . It appears as a colorless to yellow sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for “®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is 1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1 .Physical And Chemical Properties Analysis
“®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is recommended to be stored sealed in dry conditions at 2-8°C .科学的研究の応用
Organic Synthesis
®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: is widely used in organic synthesis as a chiral building block. Its tert-butyl ester group is particularly valuable for introducing the tert-butoxycarbonyl (Boc) protecting group . This is crucial in peptide synthesis, where the Boc group protects the amine functionality during coupling reactions. The compound’s stability under acidic conditions allows for selective deprotection, making it an indispensable reagent in multi-step synthetic routes.
Material Science
The tert-butyl group in ®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate can be used to modify the surface properties of materials . By attaching this group to polymers or surfaces, scientists can alter hydrophobicity, which is beneficial in creating materials with specific water-resistance or adhesion properties. This application is particularly relevant in the development of biomedical devices and coatings.
Flow Chemistry
Flow chemistry techniques utilize ®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate for the efficient synthesis of tert-butyl esters . The compound’s reactivity is exploited in microreactor systems, where it undergoes rapid transformations under controlled conditions. This method enhances reaction efficiency and sustainability compared to traditional batch processes.
Biocatalysis
Lastly, the tert-butyl group’s unique reactivity pattern is explored in biocatalytic processes . Enzymes can selectively react with this group, leading to the development of novel biocatalysts. These enzymes can perform specific transformations that are challenging to achieve through chemical catalysis, opening new avenues in green chemistry.
Safety and Hazards
特性
IUPAC Name |
tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYWQCBINPHBB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648732 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
790667-43-5 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

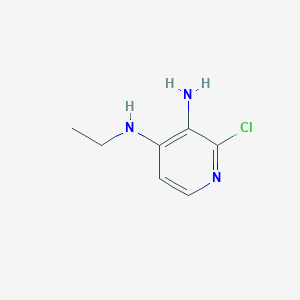
![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)
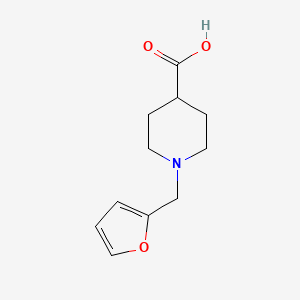
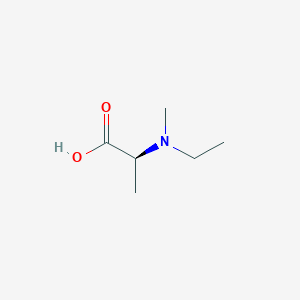

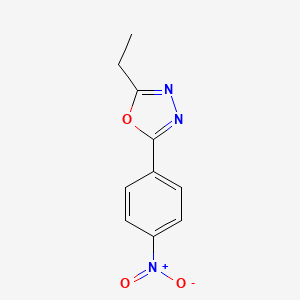
![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)

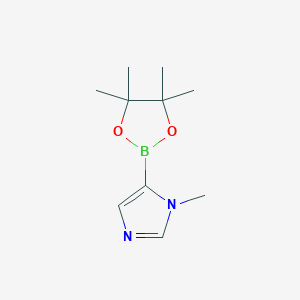
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)